N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-11-4-3-5-12(8-11)10-24(21,22)17-9-13-18-19-14-15(23-2)16-6-7-20(13)14/h3-8,17H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRACSDRKQKPVGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=NN=C3N2C=CN=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazolo-pyrazine derivatives , characterized by a triazole ring fused with a pyrazine moiety. Its structural formula can be represented as follows:
- Molecular Formula : C16H18N4O3S
- Molecular Weight : 342.41 g/mol
Target Pathways
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Notably, it has shown efficacy against:
- Staphylococcus aureus (S. aureus)
- Escherichia coli (E. coli)
Mode of Action
The antibacterial activity is primarily attributed to the compound's ability to disrupt bacterial cell membrane integrity and inhibit key enzymes involved in DNA replication:
- Inhibition of DNA Gyrase : The compound binds to DNA gyrase, preventing the supercoiling necessary for DNA replication.
- Disruption of Cell Membrane : It alters the permeability of bacterial cell membranes, leading to cell lysis.
Biological Activity Data
The following table summarizes the antibacterial activity of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Moderate |
| Pseudomonas aeruginosa | 128 µg/mL | Low |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential as a therapeutic agent:
- Antibacterial Efficacy :
-
Molecular Docking Studies :
- Molecular docking simulations indicated that the compound has a high affinity for bacterial topoisomerase IV and DNA gyrase, suggesting a mechanism of action that involves competitive inhibition . These findings support the hypothesis that triazole derivatives could serve as templates for developing new antibacterial agents.
-
Synergistic Effects :
- Research has shown that when combined with other antibiotics, this compound can enhance the overall antibacterial effect. For instance, combinations with beta-lactams resulted in lower MIC values compared to individual treatments .
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at the 8-Position
Insights :
Sulfonamide and Linker Modifications
Insights :
Insights :
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare triazolo[4,3-a]pyrazine derivatives like N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide?
- Methodology : Synthesis typically involves heterocyclization of precursor hydrazines with carbonyl compounds. For example, carbonyldiimidazole (CDI) is used to activate carboxylic acids, followed by reflux with hydrazinopyrazinones in anhydrous DMF for 24 hours . Fluorinated derivatives may require additional steps, such as fluoroacylation with trifluoroethyl acetate in THF under reflux .
- Key Considerations : Solvent choice (e.g., THF vs. DMF) impacts reaction efficiency. Purification often involves recrystallization from 2-methoxyethanol or i-propanol .
Q. How are substituents like the 8-methoxy group introduced into the triazolo[4,3-a]pyrazine core?
- Methodology : Methoxy groups are typically introduced via nucleophilic substitution or protective group strategies. For instance, methylation of hydroxyl precursors using methyl iodide/K₂CO₃ in DMF, followed by deprotection .
- Analytical Confirmation : ¹H-NMR (DMSO-d₆) shows methoxy protons as singlets at δ ~3.6–3.8 ppm. IR spectroscopy confirms C-O-C stretching at ~1250–1050 cm⁻¹ .
Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?
- Techniques :
- ¹H/¹³C-NMR : Assigns aromatic protons (δ 7.3–8.1 ppm for triazolo-pyrazine), methoxy groups, and sulfonamide NH signals.
- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .
- HRMS : Validates molecular formula (e.g., exact mass for C₁₈H₁₅N₃O₄S: 369.4000) .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing sulfonamide groups at the N3 position of the triazolo[4,3-a]pyrazine scaffold?
- Methodology : Use of 3-picoline or 3,5-lutidine as bases enhances sulfonamide coupling efficiency by reducing side reactions. For example, reacting 2-amino-triazolo-pyrazine with sulfonyl chlorides in acetonitrile at 0–5°C achieves >75% yield .
- Data Contradictions : Lower yields (<50%) occur with bulky sulfonyl chlorides due to steric hindrance, necessitating iterative optimization of temperature and stoichiometry .
Q. What computational strategies predict the biological activity of this compound, particularly against fungal targets?
- Methodology : Molecular docking with fungal enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) evaluates binding affinity. Docking scores (e.g., ΔG < -8 kcal/mol) correlate with antifungal potential .
- Validation : Compare docking results with in vitro assays (e.g., MIC values against Candida spp.). Discrepancies may arise from solvation effects unaccounted for in simulations .
Q. How do structural modifications (e.g., fluorination at the pyrazine ring) affect physicochemical properties and target binding?
- Methodology : Introduce trifluoromethyl groups via fluoroacylation (trifluoroethyl acetate in THF) .
- Impact :
- LogP : Fluorination increases hydrophobicity (e.g., ΔLogP +0.5–1.0).
- Binding Affinity : Fluorine’s electronegativity enhances hydrogen bonding with target active sites .
Contradictions and Resolutions
- Low-Yield Fluorination : reports 68% yield for trifluoroacetylation, while similar reactions in achieve >75%. Resolution: Use excess trifluoroethyl acetate (1.2 eq) and anhydrous THF to suppress hydrolysis .
- Docking vs. Experimental IC₅₀ : Discrepancies may arise from neglecting protein flexibility. Mitigate by performing molecular dynamics simulations post-docking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
